2-Difluoromethoxy-3-fluoro-4-formylpyridine
CAS No.: 1803848-21-6
Cat. No.: VC2756169
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803848-21-6 |
|---|---|
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-3-fluoropyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H4F3NO2/c8-5-4(3-12)1-2-11-6(5)13-7(9)10/h1-3,7H |
| Standard InChI Key | JGHWVSCFVJHAPD-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C=O)F)OC(F)F |
| Canonical SMILES | C1=CN=C(C(=C1C=O)F)OC(F)F |
Introduction
2-Difluoromethoxy-3-fluoro-4-formylpyridine is a complex organic compound with the molecular formula C₇H₄F₃NO₂. It belongs to the pyridine family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group, a fluorine atom, and a formyl group attached to the pyridine ring, imparting unique chemical and physical properties.
Synthesis and Preparation
The synthesis of 2-Difluoromethoxy-3-fluoro-4-formylpyridine typically involves multi-step reactions, including halogenation and the introduction of functional groups. The specific synthesis pathway can vary depending on the starting materials and desired yield. Industrial production often involves optimized processes for bulk synthesis, utilizing large reactors and catalytic methods to introduce functional groups efficiently.
Applications and Research Findings
2-Difluoromethoxy-3-fluoro-4-formylpyridine is of interest in various fields due to its unique structure:
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Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Medicinal Chemistry: The compound's structure makes it a candidate for drug discovery, especially in areas requiring specific fluorinated and formyl functionalities.
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Biological Studies: Its interaction with biological targets can provide insights into potential therapeutic applications.
Research Challenges and Opportunities:
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Chemical Reactivity: The electron-withdrawing nature of the fluorine atoms can enhance its reactivity in certain reactions, making it useful for forming complex molecules.
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Pharmacokinetic Properties: Understanding its lipophilicity and solubility is crucial for assessing its potential as a drug candidate.
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